Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-
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Overview
Description
Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- typically involves the reaction of 5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidine-2-thiol with N,N-dimethylacetamide. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to enhance the solubility of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds. The process is optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as crystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-[(5-methyl-1,4-dihydro-6-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-
- Acetamide,2-[(5-ethyl-1,4-dihydro-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-
Uniqueness
Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- is unique due to the presence of the ethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in the compound’s pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H17N3O2S/c1-5-8-7(2)12-11(13-10(8)16)17-6-9(15)14(3)4/h5-6H2,1-4H3,(H,12,13,16) |
InChI Key |
PKGXHGKSIKQJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N(C)C)C |
Origin of Product |
United States |
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